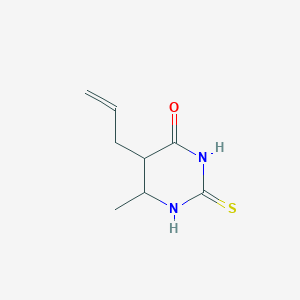
6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one is a chemical compound with a unique structure that includes a diazinane ring, a prop-2-enyl group, and a sulfanylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and other biological targets.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
Similar compounds to 6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one include other diazinane derivatives with different substituents. Examples include:
- 6-Methyl-5-prop-2-enyl-2-thioxo-1,3-diazinan-4-one
- 6-Methyl-5-prop-2-enyl-2-oxo-1,3-diazinan-4-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H12N2OS |
|---|---|
分子量 |
184.26 g/mol |
IUPAC 名称 |
6-methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3,5-6H,1,4H2,2H3,(H2,9,10,11,12) |
InChI 键 |
LIWNITINCUSSBO-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)NC(=S)N1)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


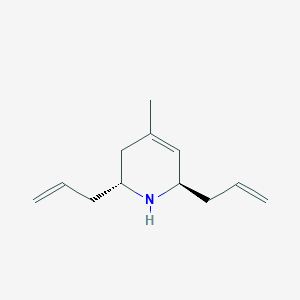
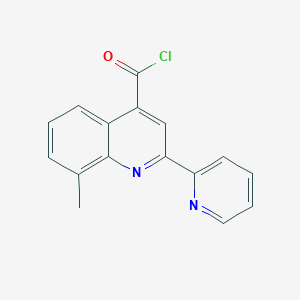
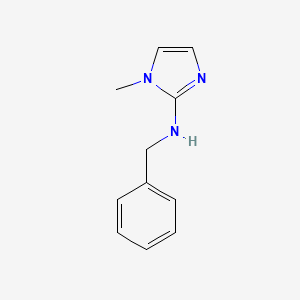
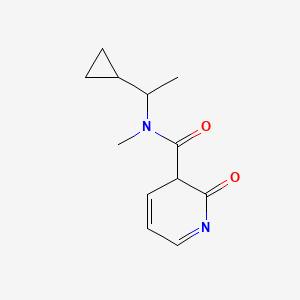
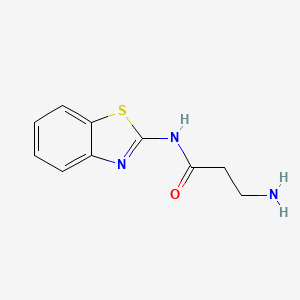
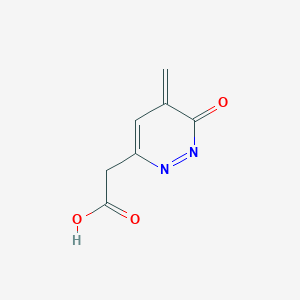
![2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione](/img/structure/B12348306.png)
amine](/img/structure/B12348307.png)
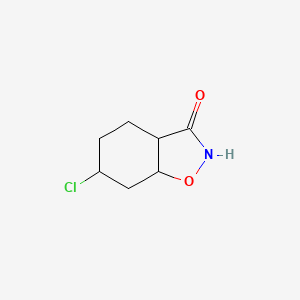
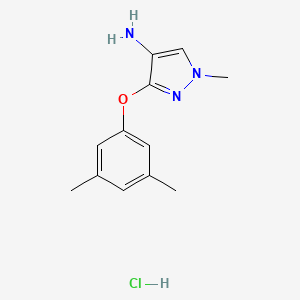
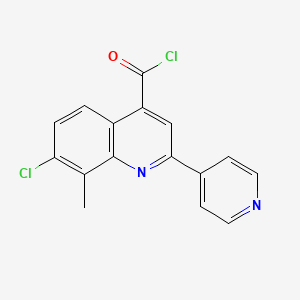
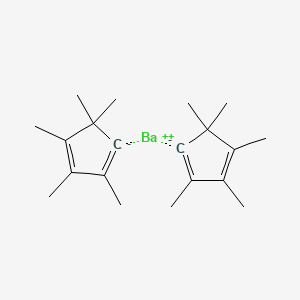
![4-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12348335.png)

